Lys-lys-lys-lys-lys

Description

Overview of Oligolysine Peptides in Chemical and Biological Systems

Oligolysine peptides, which are short chains of the amino acid lysine (B10760008), are characterized by their polycationic nature at physiological pH. This property is due to the primary amine group on the side chain of each lysine residue. This positive charge is a key determinant of their function in various chemical and biological contexts.

One of the most studied roles of oligolysine peptides is their interaction with negatively charged molecules, particularly nucleic acids like DNA and RNA. The electrostatic attraction between the positively charged amino groups of the oligolysine and the negatively charged phosphate (B84403) backbone of nucleic acids drives their association. This interaction can lead to the condensation and packaging of DNA. The length of the oligolysine chain is a critical factor in the stability and efficiency of this process, with even short oligomers demonstrating the ability to form stable complexes with DNA. nih.gov

Beyond nucleic acid interactions, oligolysine peptides are known to interact with the negatively charged surfaces of lipid membranes. nih.gov These interactions are fundamental to the biological activities of many natural and synthetic peptides. The study of these interactions provides insights into processes such as membrane disruption and the transport of molecules across cell membranes. The cationic nature of these peptides facilitates their binding to the anionic components of bacterial cell membranes, a principle that is being explored in the development of new antimicrobial agents. nih.gov

The chemical properties of oligolysine peptides, particularly their charge and conformational flexibility, make them valuable building blocks in the field of supramolecular chemistry. They can self-assemble or co-assemble with other molecules to form a variety of organized structures. For instance, lysine-based peptides have been shown to form supramolecular polymers through interactions with carbon dioxide, creating reversible and stimuli-responsive materials. nih.gov The ability to form such ordered structures is being investigated for applications in biomaterials and nanotechnology.

Historical Context and Evolution of Pentalysine (B1679285) Research Focus

The study of peptides has a rich history, with foundational work on peptide synthesis being laid in the early 20th century. scribd.com The initial focus of peptide research was on understanding the structure and function of proteins. However, as synthesis techniques advanced, researchers began to investigate the properties of shorter, well-defined peptide sequences.

A pivotal moment in the specific study of short, cationic peptides like pentalysine can be traced back to a 1980 study by Lohman, deHaseth, and Record, Jr. This research specifically investigated the interactions between pentalysine and deoxyribonucleic acid (DNA). nih.gov This study was significant as it used pentalysine as a model system to understand the general effects of ion concentrations on the interactions between proteins and nucleic acids. nih.govacs.org This work laid the groundwork for considering pentalysine not just as a component of a larger protein, but as a functional molecule in its own right with specific and interesting physicochemical properties.

Following this early work, the research focus on oligolysines, including pentalysine, has evolved and expanded. The advent of nanotechnology and a deeper understanding of supramolecular chemistry have opened new avenues for pentalysine research. Scientists began to explore the use of oligolysines in more applied contexts, such as in the design of gene delivery vectors. The ability of these cationic peptides to condense DNA and interact with cell membranes made them attractive candidates for non-viral gene therapy approaches. nih.gov

More recently, the focus has shifted towards understanding the detailed biophysical principles governing the interactions of pentalysine and other oligolysines. This includes detailed studies on their conformational changes upon binding to different substrates, the thermodynamics of their self-assembly, and their influence on the mechanical properties of materials. rsc.org The evolution of research on pentalysine reflects a broader trend in chemical biology, moving from the study of large biomolecules to the investigation of smaller, well-defined systems that can be used to understand and control complex biological and chemical processes.

Significance of Pentalysine as a Model System in Supramolecular and Biophysical Studies

Pentalysine's relatively simple, well-defined structure, coupled with its distinct cationic nature, makes it an excellent model system for a variety of supramolecular and biophysical investigations. Its monodisperse nature (all molecules having the same chain length) allows for more straightforward interpretation of experimental results compared to polydisperse polymers like poly-L-lysine.

In supramolecular chemistry, pentalysine serves as a model for studying the fundamental principles of self-assembly driven by electrostatic interactions. The predictable charge distribution along its backbone allows researchers to systematically investigate how charge density influences the formation of larger, ordered structures. Studies have explored how lysine-containing peptides can form supramolecular gels and other materials in response to stimuli like pH changes or the presence of other molecules. nih.gov

In biophysical studies, pentalysine is frequently used to model the interactions of cationic domains of proteins with other biological macromolecules. Its interaction with DNA is a classic example, providing a simplified system to study the complex interplay of electrostatic forces, ion release, and conformational changes that occur when proteins bind to nucleic acids. nih.govnih.gov Research has shown that even short oligolysines like pentalysine are effective at compacting DNA, highlighting the significance of localized positive charges in this process. nih.gov

Furthermore, the interaction of pentalysine with lipid membranes is a key area of biophysical research. It serves as a model for understanding how cationic peptides, including antimicrobial peptides and cell-penetrating peptides, interact with and potentially disrupt cell membranes. nih.gov By studying the binding thermodynamics and the conformational changes of pentalysine upon membrane interaction, scientists can gain insights into the molecular mechanisms of these biologically important processes. nih.govescholarship.org The use of pentalysine as a model system allows for the detailed characterization of these fundamental interactions, which is crucial for the rational design of new therapeutic agents and biomaterials.

Interactive Data Table: Physicochemical Properties of Pentalysine

Interactive Data Table: Comparative DNA Condensation Efficiency

Structure

2D Structure

Properties

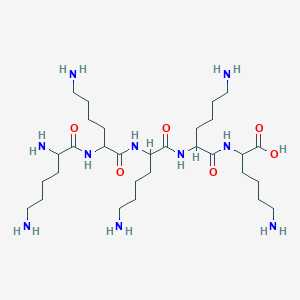

Molecular Formula |

C30H62N10O6 |

|---|---|

Molecular Weight |

658.9 g/mol |

IUPAC Name |

6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46) |

InChI Key |

IXPHOHNWDLRFJH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Advanced Biophysical Characterization of Pentalysine and Its Assemblies

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods are indispensable for characterizing the structure, dynamics, and interactions of peptides like pentalysine (B1679285) at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy offer complementary information, from atomic-resolution structural details to global secondary structure conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pentalysine Structure and Dynamics

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and observing the dynamic behavior of molecules in solution and in the solid state.

In its free state in an aqueous solution, solution-state NMR studies reveal that pentalysine exists predominantly in a disordered or random coil conformation. acs.orgnih.gov This is characteristic of short, flexible peptides that lack the necessary intramolecular interactions to fold into a stable, defined secondary structure. Two-dimensional NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to assign the chemical shifts of the protons and carbons within the peptide. acs.org The observed chemical shifts for the alpha-carbons (Cα) and beta-carbons (Cβ) of the lysine (B10760008) residues are consistent with a random coil library, confirming the lack of a persistent secondary structure like an α-helix or β-sheet. acs.orgnih.gov The flexibility of the lysine side chains can also be assessed, which typically exhibit a high degree of motional freedom in the solution state. nih.gov

When pentalysine is embedded within a more rigid or heterogeneous environment, such as a biomaterial matrix, solid-state NMR (ssNMR) with magic angle spinning (MAS) becomes the technique of choice. ltklab.orgnih.gov For instance, when a silaffin-derived pentalysine peptide is incorporated into a bioinspired silica (B1680970) matrix, ssNMR can probe its conformation after immobilization. acs.orgnih.gov Two-dimensional 13C-13C correlation spectra, like Proton-Driven Spin Diffusion (PDSD), help in assigning the carbon resonances of the peptide in its bound state. These studies have shown that even when embedded, pentalysine can retain a largely disordered conformation, though subtle conformational changes may occur to adapt to the material's surface. acs.org The technique is sensitive enough to identify interactions between the lysine side chains and the silica surface. acs.org

The sensitivity of ssNMR experiments on samples like pentalysine embedded in materials can be dramatically increased by Dynamic Nuclear Polarization (DNP). liv.ac.uknih.govelsevierpure.com DNP works by transferring the high polarization of electrons from a stable radical polarizing agent to the surrounding nuclei, leading to significant signal enhancement. nih.govamazonaws.com This technique has been successfully applied to study pentalysine within bioinspired silica. acs.orgnih.gov DNP-enhanced ssNMR allows for rapid characterization, often without the need for isotopic enrichment. nih.govliv.ac.uk Two-dimensional DNP MAS NMR experiments have been instrumental in deriving the secondary structure of the silica-bound pentalysine and identifying subtle conformational shifts compared to its free state in solution. acs.orgacs.org This method can also pinpoint the proximity of specific side chains to the silica surface and to neighboring peptide molecules. acs.org

| NMR Technique | Sample State | Key Information Obtained | Primary Findings for Pentalysine |

|---|---|---|---|

| Solution-State NMR | Aqueous Solution | Conformation and dynamics in free state | Predominantly random coil conformation acs.orgnih.gov |

| Solid-State MAS NMR | Embedded in Matrix (e.g., Silica) | Structure in a rigid environment | Largely disordered, with subtle conformational adaptations acs.org |

| DNP Enhanced NMR | Embedded in Bioinspired Material | Enhanced signal for structural analysis | Reveals peptide-material interactions and conformational changes acs.orgnih.gov |

The interaction of pentalysine with lipid membranes, which is crucial for many biological processes, can be effectively studied using Phosphorus-31 (31P) MAS NMR. rsc.orgacs.orgresearchgate.net Since the phosphate (B84403) headgroups of phospholipids (B1166683) contain a naturally abundant 31P nucleus, this technique provides a non-perturbing probe to monitor changes in the membrane's surface charge and structure upon peptide binding. rsc.orghuji.ac.il When positively charged pentalysine binds to negatively charged lipid vesicles (e.g., composed of DOPC and DOPG), changes in the isotropic chemical shifts of the lipid phosphates are observed. rsc.org These changes can be described by a simple two-site model, indicating a fast exchange between the peptide-bound and free states of the lipids. rsc.org The systematic variation of the 31P chemical shifts with increasing pentalysine concentration confirms that the binding is primarily driven by electrostatic interactions, where the cationic lysine residues neutralize the anionic phosphate groups on the membrane surface. rsc.org

| Condition | Lipid System | Observed Effect on 31P NMR Signal | Interpretation |

|---|---|---|---|

| Addition of Pentalysine | DOPC/DOPG Vesicles | Systematic variation in isotropic chemical shifts of lipid phosphates rsc.org | Electrostatic binding and reduction of negative surface charge rsc.org |

Circular Dichroism (CD) Spectroscopy for Pentalysine Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. icdst.orgspringernature.com The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. For pentalysine and its longer counterpart, poly(L-lysine), the CD spectrum in aqueous solution at neutral pH is characteristic of a random coil. nih.govnih.gov This is typically defined by a strong negative band near 200 nm. mtoz-biolabs.com

However, the conformation of lysine-containing peptides is highly sensitive to the environment. The secondary structure of poly(L-lysine) can be induced to change from a random coil to an α-helix or a β-sheet upon changes in pH, temperature, or interaction with other molecules. acs.org For instance, interaction with negatively charged phospholipid vesicles can induce a conformational transition. nih.gov While phosphatidylserine (B164497) vesicles tend to induce an α-helical structure in poly(L-lysine), phosphatidic acid vesicles can promote the formation of β-sheets. nih.gov Although these studies were performed on the longer polymer, they suggest that pentalysine, while less prone to forming stable secondary structures due to its short length, may exhibit similar, albeit more transient, conformational changes upon interaction with charged surfaces. The CD signal of the lysine side chain's ε-amino group also contributes to the far-UV spectrum, though it is often overshadowed by the backbone signal. mtoz-biolabs.com

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~190-195 mtoz-biolabs.com | ~208 and ~222 mtoz-biolabs.com |

| β-Sheet | ~195 mtoz-biolabs.com | ~215-218 mtoz-biolabs.com |

| Random Coil | None significant | ~200 mtoz-biolabs.com |

| Polyproline II (PPII) | ~220 nih.gov | ~200 nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Pentalysine Conformation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for analyzing the secondary structure of peptides and proteins. nih.govresearchgate.netnih.gov By measuring the absorption of infrared radiation by the peptide bonds, FTIR can provide information about the conformational states of pentalysine, such as α-helices, β-sheets, β-turns, and random coils. The analysis focuses on the amide I and amide II bands of the peptide backbone. nih.govresearchgate.net

The amide I band, occurring in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibrations of the peptide backbone and is particularly sensitive to the secondary structure. nih.govwyatt.com The amide II band, found between 1510 and 1580 cm⁻¹, arises from N-H bending and C-N stretching vibrations. nih.gov

Different secondary structures give rise to characteristic absorption frequencies in the amide I region. For instance, α-helical structures typically show a band around 1650-1658 cm⁻¹, while β-sheets are associated with bands in the range of 1620-1640 cm⁻¹ and sometimes a higher frequency component around 1680-1695 cm⁻¹. researchgate.net Random coil or unordered conformations are generally assigned to a broad band around 1640-1648 cm⁻¹. researchgate.net

The table below summarizes the characteristic FTIR amide I band frequencies for various secondary structures that could be adopted by pentalysine.

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 and 1680 - 1695 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1648 |

Changes in the FTIR spectrum of pentalysine upon interaction with other molecules or changes in environmental conditions (e.g., pH, temperature) can indicate conformational transitions. nih.gov For example, a shift in the amide I band from the random coil region to the β-sheet region could suggest that pentalysine self-assembles into β-sheet-rich aggregates.

Fluorescence Spectroscopy for Probing Pentalysine Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of peptides and proteins with other molecules. researchgate.net While pentalysine itself does not possess intrinsic fluorophores like tryptophan or tyrosine, it can be extrinsically labeled with a fluorescent dye to monitor its interactions. Alternatively, the intrinsic fluorescence of a binding partner can be observed to change upon interaction with pentalysine.

One approach involves labeling the N-terminus or the side chain of one of the lysine residues of pentalysine with a fluorescent probe. Changes in the fluorescence properties of the probe, such as emission intensity, wavelength, and polarization, can provide information about the binding event. For instance, an increase in fluorescence intensity and a blue shift in the emission maximum are often observed when a fluorescently labeled peptide moves from an aqueous environment to a more hydrophobic binding pocket of a target molecule.

Another strategy involves using lysine-reactive fluorophores. For example, novel fluorinated pyronin fluorophores can be conjugated to lysine residues. nih.gov The transfer of these fluorophores between proximal lysine residues at protein-protein interfaces can be used to detect interactions. nih.gov

The following table illustrates hypothetical fluorescence data for a labeled pentalysine interacting with a target molecule.

| Parameter | Labeled Pentalysine in Buffer | Labeled Pentalysine + Target Molecule |

| Fluorescence Emission Maximum (nm) | 520 | 510 |

| Fluorescence Intensity (Arbitrary Units) | 100 | 250 |

| Fluorescence Anisotropy | 0.1 | 0.25 |

These changes would indicate that the labeled pentalysine is binding to the target molecule, leading to a more rigid and less solvent-exposed environment for the fluorescent probe.

Techniques for Assessing Pentalysine Size, Aggregation, and Oligomerization

Dynamic Light Scattering (DLS) for Pentalysine Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. materials-talks.comhoriba.comwikipedia.org DLS is particularly useful for detecting the formation of aggregates and oligomers of pentalysine. unchainedlabs.comenovatia.com

The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. materials-talks.comusp.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.comusp.org The analysis of these fluctuations allows for the determination of the translational diffusion coefficient, which can then be used to calculate the hydrodynamic radius (Rh) of the particles using the Stokes-Einstein equation. usp.org

DLS can provide the average particle size (often expressed as the Z-average diameter) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. enovatia.comusp.org A low PDI value (typically < 0.1) indicates a monodisperse sample with a narrow size distribution, while higher PDI values suggest a polydisperse sample, which could be indicative of aggregation.

Below is an example of DLS data that might be obtained for a pentalysine solution, showing the presence of both monomers and larger aggregates.

| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Peak 1 (Monomer) - Diameter (nm) / % Intensity | Peak 2 (Aggregate) - Diameter (nm) / % Intensity |

| Pentalysine Solution | 55.8 | 0.45 | 5.2 / 20% | 150.3 / 80% |

The presence of a second peak with a much larger diameter and high intensity percentage would strongly indicate the formation of pentalysine aggregates. unchainedlabs.com

Analytical Ultracentrifugation (AUC) for Pentalysine Oligomerization State

Analytical Ultracentrifugation (AUC) is a powerful and versatile technique for the characterization of macromolecules in solution. proteomics.com.audanaher.combeckman.com It provides information on the molecular weight, size, shape, and oligomerization state of molecules in their native state, without the need for standards or interaction with a stationary phase. beckman.comcancer.gov AUC is considered a gold-standard method for molecular characterization. cancer.gov

There are two main types of AUC experiments: sedimentation velocity (SV) and sedimentation equilibrium (SE).

Sedimentation Velocity (SV-AUC) : In an SV experiment, the sample is subjected to a high centrifugal force, causing the molecules to sediment. cancer.gov The rate of sedimentation is monitored over time, and the data is used to determine the sedimentation coefficient (s). The distribution of sedimentation coefficients can reveal the presence of different species in the sample, such as monomers, dimers, and higher-order oligomers or aggregates. danaher.com

Sedimentation Equilibrium (SE-AUC) : In an SE experiment, a lower centrifugal force is applied, allowing sedimentation and diffusion to reach an equilibrium. cancer.gov At equilibrium, the concentration distribution of the sample in the centrifuge cell is related to its molar mass. SE-AUC is a thermodynamically rigorous method for determining the average molar mass of a species in solution and can be used to study self-association and ligand-binding interactions. proteomics.com.au

The following table presents hypothetical data from an SV-AUC experiment on a pentalysine sample, indicating the presence of multiple oligomeric species.

| Species | Sedimentation Coefficient (S) | Molar Mass (kDa) | Frictional Ratio (f/f₀) |

| Monomer | 0.2 | 0.6 | 1.1 |

| Dimer | 0.4 | 1.2 | 1.2 |

| Tetramer | 0.7 | 2.4 | 1.3 |

The frictional ratio provides insights into the shape of the molecule, with a value of 1 corresponding to a perfect sphere and larger values indicating an elongated or asymmetric shape.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a robust technique for the absolute determination of the molar mass and size of macromolecules in solution. wyatt.comharvard.educsic.es It combines the separation power of size exclusion chromatography (SEC) with the absolute measurement capabilities of multi-angle light scattering (MALS). nih.govhuji.ac.ilnih.gov

In SEC-MALS, the sample is first separated by an SEC column based on the hydrodynamic volume of the molecules. harvard.edunih.gov The eluting fractions then pass through a MALS detector, which measures the intensity of light scattered by the molecules at multiple angles. chromatographyonline.com The scattered light intensity is directly proportional to the molar mass and concentration of the molecules. harvard.edu By combining the MALS data with the concentration measurement from a co-eluting concentration detector (such as a differential refractive index or UV detector), the absolute molar mass of each eluting species can be determined without the need for column calibration with standards. csic.eschromatographyonline.com

SEC-MALS is highly effective for characterizing the oligomeric state of pentalysine, detecting and quantifying aggregates, and studying protein-peptide complexes. nih.govresearchgate.net

The table below shows representative data from a SEC-MALS analysis of a pentalysine sample.

| Elution Peak | Retention Volume (mL) | Molar Mass (kDa) from MALS | Oligomeric State |

| 1 | 10.5 | 12.1 | ~20-mer (Aggregate) |

| 2 | 12.3 | 2.4 | Tetramer |

| 3 | 13.5 | 0.6 | Monomer |

This data would indicate the presence of pentalysine in monomeric and tetrameric forms, as well as a larger aggregate.

Mass Spectrometry (MS) for Pentalysine Characterization and Sequence Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of the molecular weight and sequence of peptides. nih.gov For pentalysine, MS is used to confirm its identity, purity, and primary structure. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact biomolecules. nih.gov

The process typically involves introducing the pentalysine sample into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. For a peptide like pentalysine, multiple charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) are often observed, from which the molecular weight (M) of the intact peptide can be accurately calculated.

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. libretexts.orgyoutube.com In an MS/MS experiment, a specific precursor ion of pentalysine (e.g., the [M+2H]²⁺ ion) is selected and subjected to fragmentation. The fragmentation typically occurs along the peptide backbone, generating a series of b- and y-ions. libretexts.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the fragmentation pattern, the amino acid sequence can be deduced and confirmed to be Lys-Lys-Lys-Lys-Lys. youtube.com

The following table shows the expected major b- and y-ions for pentalysine in an MS/MS experiment.

| Ion Type | Sequence | Calculated m/z |

| b₁ | Lys | 129.10 |

| b₂ | Lys-Lys | 257.20 |

| b₃ | Lys-Lys-Lys | 385.29 |

| b₄ | Lys-Lys-Lys-Lys | 513.39 |

| y₁ | Lys | 147.11 |

| y₂ | Lys-Lys | 275.21 |

| y₃ | Lys-Lys-Lys | 403.30 |

| y₄ | Lys-Lys-Lys-Lys | 531.40 |

The detection of these fragment ions provides unambiguous confirmation of the pentalysine sequence. plos.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of biomolecules like peptides. It allows for the determination of molecular weight and can provide insights into the charge state and purity of a sample. In the analysis of lysine-containing peptides, ESI-MS reveals characteristic charge state distributions due to the presence of multiple basic amine groups in the lysine side chains, which are readily protonated.

In a representative study on a lysine-containing antimicrobial peptide, ESI-MS was employed to confirm its molecular mass. The analysis of the peptide, which has a theoretical molecular weight, yielded a mass spectrum with multiple charge states. The observed peaks correspond to the protonated molecule with different numbers of charges.

| Observed m/z | Charge State (z) | Calculated Molecular Weight (Da) |

|---|---|---|

| 422.0 | +5 | 2105.0 |

| 527.4 | +4 | 2105.6 |

| 702.8 | +3 | 2105.4 |

| 1053.7 | +2 | 2105.4 |

This interactive table presents the ESI-MS data for a lysine-containing peptide. The calculated molecular weights from different charge states are consistent, confirming the identity of the peptide. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is another soft ionization technique widely used for the analysis of peptides and polymers. It is particularly useful for determining the molecular weight distribution of polymeric samples. For oligolysine peptides, MALDI-ToF MS can be used to assess purity and identify the presence of different oligomeric species.

A study on the characterization of poly(L-lysine) polymers and unique oligomer peptides, including 10-, 15-, and 25-mer oligolysine peptides, demonstrated the utility of MALDI-ToF MS. The analysis, using α-cyano-4-hydroxycinnamic acid as a matrix, produced high-quality spectra showing protonated and cationized molecules, including doubly charged species. The study highlighted that the matrix/analyte ratio significantly influences the results, with distributions shifting to higher masses at higher polymer concentrations. This indicates that for quantitative analysis of pentalysine and its assemblies, careful optimization of the sample preparation is crucial.

While a specific data table for pentalysine is not available in the reviewed literature, a representative mass list from a MALDI-TOF analysis of a peptide mixture containing lysine residues is presented below to illustrate the nature of the data obtained.

| Observed m/z | Theoretical m/z | Peptide Sequence |

|---|---|---|

| 1200.7 | 1201.4 | Peptide A |

| 1660.8 | 1660.8 | Peptide B |

| 1905.9 | 1905.4 | Peptide C |

| 2202.9 | 2202.8 | Peptide D |

| 2377.0 | 2377.0 | Peptide E |

This interactive table shows a sample of matched peptide sequences from a MALDI-TOF search, demonstrating the precision of this technique in identifying peptides based on their mass-to-charge ratio. researchgate.net

Other Biophysical Characterization Methods for Pentalysine Systems

Beyond mass spectrometry, other biophysical techniques are invaluable for studying the interactions of pentalysine with other molecules.

Fluorescence Polarization Anisotropy for Pentalysine Binding Studies

Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA) is a powerful technique for studying molecular binding events in solution. The principle relies on the observation that when a small fluorescently labeled molecule (the tracer) binds to a larger molecule, its rotational motion is slowed, leading to an increase in the polarization of its emitted fluorescence. This change in polarization can be used to determine binding affinities and dissociation constants.

For pentalysine binding studies, a fluorescently labeled pentalysine could be used as a tracer to study its interaction with a target molecule. Alternatively, a fluorescently labeled ligand could be used to study the competitive binding of unlabeled pentalysine. While specific studies employing FP for pentalysine are not detailed in the available literature, the principles of the technique are widely applied to peptide-protein interactions. For instance, in a study of peptide binding to Major Histocompatibility Complex (MHC) class II molecules, FP was used to measure the IC50 values, which represent the concentration of a competitor peptide required to inhibit 50% of the binding of a fluorescently labeled probe peptide. researchgate.net

A hypothetical experiment to determine the binding affinity of pentalysine to a target protein could yield the following data:

| Pentalysine Concentration (nM) | Fluorescence Polarization (mP) |

|---|---|

| 0 | 50 |

| 10 | 75 |

| 50 | 150 |

| 100 | 220 |

| 250 | 280 |

| 500 | 310 |

| 1000 | 320 |

This interactive table illustrates hypothetical data from a fluorescence polarization binding assay. As the concentration of pentalysine increases, it displaces a fluorescently labeled ligand from a target protein, leading to a change in the measured fluorescence polarization, from which the binding affinity can be calculated.

Surface Plasmon Resonance (SPR) in Pentalysine Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. One interacting partner (the ligand) is immobilized on a sensor surface, and the other (the analyte) flows over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

SPR has been used to study the interactions of polylysine with other molecules. In one study, the interaction of polylysine with a peptide substrate of protein kinase CK2 was investigated. portlandpress.comnih.gov Polylysine was found to interact with both the enzyme and the peptide substrate. The kinetic parameters for the interaction between polylysine and the peptide substrate were determined.

| Analyte | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |

|---|---|---|---|---|

| Polylysine | RRREEETEEE Peptide | 1.2 x 10³ | 2.5 x 10⁻³ | 2.1 x 10⁻⁶ |

This interactive table presents the kinetic parameters for the interaction between polylysine and a peptide substrate as determined by Surface Plasmon Resonance. These values provide quantitative information about the binding affinity and the stability of the complex. csic.es

Intermolecular Interactions Mediated by Pentalysine

Pentalysine-Membrane Interactions

Pentalysine's interaction with lipid membranes is characterized by electrostatic attraction to negatively charged lipid headgroups. This interaction can significantly alter membrane properties and organization.

Electrostatic Mechanisms of Pentalysine (B1679285) Binding to Negatively Charged Lipid Bilayers

Pentalysine binds to negatively charged lipid bilayers primarily through electrostatic interactions between its positively charged lysine (B10760008) residues and the anionic headgroups of lipids ox.ac.ukresearchgate.netrsc.orgnih.govnih.govdiva-portal.org. This binding is considered purely electrostatic, as evidenced by studies using techniques like 31P Magic Angle Spinning (MAS) NMR spectroscopy, which show changes in chemical shifts consistent with a reduction in the negative surface charge density of the bilayers upon pentalysine addition ox.ac.ukresearchgate.netrsc.org. The peptide effectively neutralizes the negative charges on the membrane surface, leading to a significant alteration of the local electrostatic potential nih.govdiva-portal.org.

Specificity of Pentalysine Interaction with Anionic Lipids (e.g., Phosphatidylserine (B164497), PIP2)

While pentalysine exhibits a general affinity for negatively charged membranes, its interaction can be influenced by the specific type and density of anionic lipids. Studies indicate that pentalysine forms domains enriched in acidic phospholipids (B1166683) such as phosphatidylserine (PS) and phosphatidylinositol 4,5-bisphosphate (PIP2) nih.gov. These anionic lipids, due to their higher charge density, are particularly attractive targets for polycationic peptides like pentalysine ed.ac.ukbiorxiv.orgbiorxiv.orged.ac.uk. Molecular dynamics simulations suggest that pentalysine interacts more strongly with multiply charged phosphoinositides like PIP2 compared to monovalent anionic lipids like PS ed.ac.uked.ac.uk. This preferential binding to highly charged lipids can lead to their segregation within the membrane.

Pentalysine-Induced Lipid Demixing and Domain Formation in Membranes

The binding of pentalysine to mixed lipid membranes can induce lipid demixing and the formation of distinct lipid domains nih.goved.ac.ukutl.ptnih.govresearchgate.net. This phenomenon arises from the peptide's ability to locally alter the lipid composition, favoring regions enriched in anionic lipids. The electrostatic attraction between pentalysine and anionic lipids, such as PS and PIP2, leads to their accumulation around the peptide binding sites nih.goved.ac.uked.ac.uknih.gov. At low ionic strength, the electrostatic contribution to the free energy of mixing can overcome the natural tendency of lipids to mix, promoting the formation of these domains nih.gov. Polylysine, a longer analogue, has been shown to induce more pronounced domain formation than pentalysine, suggesting a length-dependent effect on lipid organization researchgate.nettandfonline.com.

Conformational Changes of Pentalysine Upon Membrane Association

While the provided search results primarily focus on the electrostatic interactions and their effects on the membrane, some studies hint at conformational aspects. The interaction of lysine peptides with membranes can lead to changes in lipid chain mobility nih.gov. For polylysine, binding to membranes has been associated with alpha-helical conformations researchgate.net. Although direct evidence for pentalysine's specific conformational changes upon membrane association is not extensively detailed in these snippets, it is generally understood that peptide-membrane interactions can influence peptide conformation, often favoring structures that optimize binding, such as extended or helical forms, depending on the peptide sequence and membrane composition nih.govdiva-portal.org.

Pentalysine-Nucleic Acid Interactions

Pentalysine interacts with nucleic acids, primarily through electrostatic attraction between its positively charged lysine residues and the negatively charged phosphate (B84403) backbone of DNA and RNA researchgate.netnih.govoup.comoup.comacs.org. These interactions are fundamental to understanding how polycationic peptides and proteins bind to nucleic acids, influencing processes such as DNA condensation and gene regulation.

Studies have modeled the general effects of ion concentrations on these interactions, suggesting that pentalysine serves as a model for the electrostatic binding of proteins to nucleic acids nih.govoup.comacs.org. The binding is characterized by the displacement of counterions from the nucleic acid, a phenomenon that can be quantified through salt titration experiments researchgate.netoup.com. The strength of this electrostatic interaction is dependent on the ionic strength of the solution, with binding constants decreasing as salt concentration increases due to competition for the charged sites researchgate.netoup.com. Research has explored the "Coulombic end effect" in oligocation-nucleic acid interactions, highlighting the significant role of electrostatic forces in these complexes oup.com.

Electrostatic Interactions of Pentalysine with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

Pentalysine interacts with DNA and RNA through strong electrostatic attractions between its positively charged lysine residues and the negatively charged phosphate backbone of nucleic acids mdpi.comresearchgate.netnih.gov. These interactions are crucial for processes such as DNA condensation and the formation of nucleic acid-peptide complexes researchgate.netnih.gov. The positive charges on pentalysine can effectively screen the negative charges along the DNA or RNA strands, influencing their conformation and packing researchgate.net. While pentalysine can bind to DNA, studies suggest that longer polyamines, rather than short oligolysines like pentalysine, are more effective in inducing significant conformational changes in double-stranded DNA molecules researchgate.net. Nevertheless, pentalysine has been observed to form psi-type structures with DNA under certain conditions, similar to longer polylysines researchgate.net.

Modulation of Pentalysine-Nucleic Acid Binding by Ionic Strength and pH

The binding affinity and efficacy of pentalysine to nucleic acids are significantly influenced by the surrounding ionic strength and pH. The protonation state of lysine residues, which is dependent on pH (pKa of lysine's amine group is around 10.5 mdpi.com), directly affects the net charge of pentalysine and, consequently, its electrostatic interactions with nucleic acids mdpi.com. At physiological pH, pentalysine carries multiple positive charges, facilitating strong binding.

Ionic strength, particularly the concentration of monovalent salts like Na+, plays a critical role in modulating these interactions. Increased salt concentrations can compete with pentalysine for binding to the negatively charged DNA backbone, thereby weakening the interaction and potentially affecting DNA compaction nih.gov. For instance, studies on DNA nanoparticle formation showed that the concentration of lysine required for DNA compaction (EC50) varied with sodium ion concentration, with positive slopes observed for Lys4 and Lys5, indicating that higher salt concentrations necessitate higher peptide concentrations for effective compaction nih.gov.

Hybridization Properties of Pentalysine-Oligonucleotide Conjugates

When pentalysine or lysine-rich sequences are conjugated to oligonucleotides, they can influence the hybridization properties of the resulting chimeras. For example, nucleo-oligolysines, where nucleobases are attached to lysine units, have demonstrated the ability to recognize complementary RNA strands. These conjugates can form complexes with RNA that exhibit higher melting temperatures (Tm) compared to natural RNA/RNA duplexes, suggesting enhanced hybridization stability semanticscholar.org. The presence of lysine residues in such conjugates can also improve their solubility, which is beneficial for their application in hybridization-based assays and therapeutic strategies semanticscholar.orgbeilstein-journals.org.

Pentalysine as a Theoretical Model for Protein-Nucleic Acid Interactions

Pentalysine serves as a valuable theoretical and experimental model for understanding the general principles governing protein-nucleic acid interactions, particularly the role of electrostatic forces and basic domains researchgate.netacs.orgresearchgate.net. Its well-defined charge distribution and simple structure allow researchers to study how ionic strength and pH affect binding, providing insights applicable to more complex protein-nucleic acid recognition events acs.orgresearchgate.net. The comparison of lysine with arginine in protein-nucleic acid interfaces highlights distinct roles, with lysine side chains generally exhibiting greater mobility at interfaces, which can facilitate adaptive molecular recognition nih.gov.

Pentalysine-Protein Interactions and Contextual Studies

Beyond nucleic acids, pentalysine is instrumental in studying protein interactions, especially those involving basic domains that engage with cellular membranes.

Pentalysine-Protein Interactions and Contextual Studies

Pentalysine as a Basic Domain Model in Protein-Membrane Binding

Pentalysine is recognized as a model for the basic effector region of proteins like the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) nih.gov. It binds electrostatically to negatively charged lipid membranes, such as those rich in phosphatidylserine (PS) and phosphatidylinositol 4,5-bisphosphate (PIP2) nih.govox.ac.uknih.gov. This binding can lead to the formation of lateral domains enriched in these acidic lipids researchgate.netnih.gov. Studies using pentalysine as a mimic for protein polybasic domains have investigated its interaction with anionic membranes, confirming the purely electrostatic nature of this binding and exploring lipid sequestration and domain formation phenomena ox.ac.uknih.gov. Furthermore, pentalysine clusters have been identified as functional motifs that mediate the targeting of silaffins to intracellular vesicles involved in silica (B1680970) biogenesis in diatoms, acting as specific address tags nih.gov.

Comparisons of Pentalysine Binding Characteristics with Longer Polylysines

Direct comparisons between pentalysine and longer poly-L-lysines (PLL) reveal distinct binding characteristics and mechanisms, particularly concerning DNA compaction. Studies on DNA nanoparticle formation indicate that pentalysine (Lys5) is less effective than PLL at compacting DNA, requiring higher concentrations (EC50 of ~2 μmoles/liter for Lys5 vs. ~0.0036 μmoles/liter for PLL at 10 mM [Na+]) nih.gov. However, the interaction of Lys5 with DNA is more sensitive to ionic strength, showing a positive slope in log-log plots, unlike PLL which exhibits a negative slope nih.gov. Pentalysine also demonstrates a significant stabilizing effect on DNA melting temperature (Tm) compared to shorter oligolysines, though PLL's effect on Tm is even more pronounced, with complexes formed with PLL showing remarkable thermal stability nih.gov. These differences highlight how peptide length and structure influence DNA condensation and stabilization mechanisms nih.govresearchgate.netresearchgate.net.

Compound List

Pentalysine (Lys-lys-lys-lys-lys)

Deoxyribonucleic Acid (DNA)

Ribonucleic Acid (RNA)

Poly-L-lysine (PLL)

Trilysine (Lys3)

Tetralysine (Lys4)

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide

Phosphatidylserine (PS)

Phosphatidylinositol 4,5-bisphosphate (PIP2)

Peptide Nucleic Acids (PNA)

Polyamines (PUT, SPD, SPM)

Spermine

Spermidine

Putrescine

Pentalysine Self Assembly and Supramolecular Architectures

Principles Governing Pentalysine (B1679285) Self-Assembly

The self-assembly of lysine-based peptides is primarily governed by a balance of electrostatic, hydrophobic, and hydrogen-bonding interactions. The lysine (B10760008) precursor amino acid contains two amino groups, one at the α-carbon and one at the ε-carbon, which can be the site of polymerization. wikipedia.org At physiological pH, the amino groups in the side chains of polylysine are positively charged, making it a hydrophilic, cationic polymer. wikipedia.orgjnc-corp.co.jp

The key intermolecular forces at play include:

Electrostatic Interactions : As a cationic polymer, polylysine's behavior is dominated by electrostatic forces. It can form complexes with negatively charged macromolecules. wikipedia.org Changes in pH that alter the charge state of the lysine residues are a primary driver of conformational changes and assembly. mdpi.comrsc.org

Hydrophobic Interactions : While polylysine itself is hydrophilic, hydrophobic interactions become a crucial driving force when it is modified or part of an amphiphilic block copolymer. researchgate.netrsc.org For instance, in polyethylene-b-poly(L-lysine) copolymers, hydrophobic polyethylene segments form the core of micelles in aqueous solutions. mdpi.com The hydrophobic-lipophilic balance is a key factor controlling the assembly process of peptide amphiphiles. researchgate.net

Hydrogen Bonding : Hydrogen bonds between peptide backbones are fundamental to the formation of secondary structures like α-helices and β-sheets, which are often the building blocks of larger supramolecular architectures. rsc.orgmdpi.com In lysine-based surfactants, hydrogen bonding also plays a role in their aggregation and phase behavior. nih.gov

π-π Stacking : In derivatives of short peptides, particularly those involving aromatic residues, π-π stacking can be a significant driving force for aggregation and hydrogel formation. mdpi.comnih.gov

Studies on short, five-residue peptides demonstrate their capacity to form hydrogels, with assembly driven by an increase in β-sheet content. nih.gov The self-assembly of lysine derivative dipeptides, for example, results from a balanced combination of H-bonding, π-π stacking of aromatic residues, and the hydrophobic effect. nih.gov

Formation of Pentalysine-Based Supramolecular Structures

Based on studies of polylysine and other pentapeptides, pentalysine can be expected to form a variety of supramolecular structures, particularly when modified to create amphiphilicity or in response to specific environmental conditions.

Nanofibers and Hydrogels : A key finding is that short, five-residue peptides can self-assemble into long fibrils that form robust hydrogels. nih.gov These fibrils can exhibit unique twisted ribbon morphologies with diameters in the tens of nanometers. nih.gov Poly-ε-lysine has been used to create hydrogels through cross-linking for tissue engineering applications, demonstrating the polymer's ability to form three-dimensional networks. liverpool.ac.uknih.govnih.gov Star-shaped poly(L-lysine) block copolypeptides have also been shown to be effective hydrogelators, with the topology of the polymer facilitating hydrogelation. mdpi.com

Micelles and Vesicles : Amphiphilic block copolymers containing polylysine readily self-assemble in water. Polyethylene-b-poly(L-lysine), for example, forms spherical micelles with a hydrophobic polyethylene core and a hydrophilic polylysine corona. mdpi.com Similarly, amphiphilic copolypeptides like poly(L-lysine)-graft-hexanoyl can form vesicles with mean sizes between 100 and 500 nm in aqueous solution. rsc.org The formation of these core-shell structures is a classic example of self-assembly driven by the segregation of hydrophobic and hydrophilic domains. mdpi.comresearchgate.net

The table below summarizes the types of supramolecular structures observed in polylysine-based systems.

| Structure Type | Polymer System | Driving Force / Key Feature | Reference(s) |

| Nanofiber Hydrogels | Short (five-residue) peptides; Poly-ε-lysine | β-sheet formation; Chemical cross-linking | nih.govliverpool.ac.uk |

| Spherical Micelles | Polyethylene-b-poly(L-lysine) (PE-b-PLL) | Amphiphilicity (hydrophobic PE core, hydrophilic PLL corona) | mdpi.com |

| Vesicles | Poly(L-lysine)-graft-hexanoyl (PLH) | Amphiphilicity (hydrophobic hexanoyl chains) | rsc.org |

| Star-shaped Hydrogels | Star-shaped PLL block copolypeptides | Multiple interacting depots between hydrophobic segments | mdpi.com |

External Stimuli Affecting Pentalysine Self-Assembly

The self-assembly of lysine-containing peptides is highly sensitive to external stimuli, which can be used to control the formation and properties of the resulting supramolecular structures. vt.edu

pH : pH is a critical stimulus for polylysine due to the ionizable primary amine groups on its side chains. rsc.org A change in pH alters the charge density of the polymer, leading to significant conformational changes. mdpi.com For instance, amphiphilic PE-b-PLL block copolymers show a conformational transition of the PLL block from an α-helix at basic conditions to a random coil at acidic conditions. mdpi.com This transition, in turn, alters the size of the self-assembled micelles. mdpi.com Studies on poly(L-lysine iso-phthalamide) also demonstrated a pH-driven transition from an expanded structure at high ionization to a compact, hydrophobically stabilized structure at low ionization. nih.gov For some peptide systems, pH changes can reversibly switch the material between phases, such as from an isotropic fluid to a nematic liquid crystal phase. researchgate.net

Ionic Strength : The presence and concentration of salts can modulate the electrostatic interactions that govern polylysine assembly. In PE-b-PLL micelles, the presence of salt screens the electrostatic interactions, diminishing the pH responsivity. mdpi.com For other peptides, high ionic strength can promote self-coacervation, a form of liquid-liquid phase separation. ntu.edu.sg

Temperature : Temperature can influence the stability and structure of peptide assemblies. researchgate.netrsc.org For some peptide amphiphiles, increasing temperature can lead to the disintegration of nanofiber structures. rsc.org This process is often reversible and can be influenced by other factors like the type of counter-ion present. rsc.org

The following table details the effects of various stimuli on the conformation and assembly of lysine-based peptides.

| Stimulus | System | Observed Effect | Reference(s) |

| pH | PE-b-PLL | Conformational change of PLL block (α-helix to coil); Change in micelle size | mdpi.com |

| Poly(L-lysine)/Poly(L-glutamic acid) | Major impact on assembly mechanism and complex properties | rsc.org | |

| Poly(L-lysine iso-phthalamide) | Conformational transition (expanded to compact structure) | nih.gov | |

| Ionic Strength | PE-b-PLL | Screens electrostatic interactions, reducing pH responsivity | mdpi.com |

| GG23 Peptide | Promotes coacervate formation at low pH | ntu.edu.sg | |

| Temperature | Peptide Amphiphiles | Can induce disintegration of nanofiber structures | rsc.org |

Kinetic and Thermodynamic Aspects of Pentalysine Aggregation

The aggregation of peptides is a complex process that can be described by both kinetic and thermodynamic parameters. While specific data for pentalysine is not available, general principles of peptide aggregation provide a framework for understanding its potential behavior.

Thermodynamics : The thermodynamics of aggregation can be described by the free energy of aggregation (ΔGagg), which is related to the critical concentration (cc) of the peptide. nih.gov Peptide aggregation is often considered a phase separation process. arxiv.orguni-leipzig.de Studies on poly(L-lysine) and poly(L-glutamic acid) complexes using isothermal titration calorimetry (ITC) have been used to examine the thermodynamics of their complexation, revealing the impact of pH on the process. rsc.org For disease-related peptides like Aβ(1–40), it has been observed that mutations that make aggregation more thermodynamically favorable (lower critical concentration) also tend to accelerate the kinetics of aggregation. nih.gov

Kinetics : The kinetics of peptide aggregation, particularly into amyloid-like fibrils, often follows a sigmoidal curve characterized by three phases: a lag phase, a rapid growth or elongation phase, and a plateau. nih.gov

Lag Phase (t_l) : An initial period where nucleation occurs. During this time, monomers may form oligomeric species that act as seeds for further growth.

Growth Phase (k_g) : A rapid elongation phase where monomers add to the existing nuclei, leading to the formation of larger aggregates like protofibrils and mature fibrils.

Plateau : A final phase where the reaction slows as the concentration of available monomers is depleted or an equilibrium is reached.

The kinetics of self-assembly allows for the control and development of specific nanostructures. nih.gov The aggregation process is often a nucleation-controlled polymerization mechanism. nih.gov For some peptides, the process involves a conformational transition, such as from a transient α-helical intermediate to a stable β-sheet end state. nih.gov

| Parameter | Description | Relevance to Aggregation |

| ΔGagg (Free Energy) | The thermodynamic driving force for aggregation. | A more negative value indicates a greater propensity to aggregate. nih.gov |

| cc (Critical Concentration) | The concentration above which aggregation occurs. | A lower cc indicates a higher tendency to aggregate. nih.gov |

| t_l (Lag Time) | The duration of the initial, slow nucleation phase. | Represents the kinetic barrier to forming stable nuclei. |

| k_g (Growth Rate) | The rate of fibril elongation during the rapid growth phase. | Reflects the efficiency of monomer addition to existing aggregates. nih.gov |

Theoretical and Computational Investigations of Pentalysine Systems

Molecular Dynamics (MD) Simulations for Pentalysine (B1679285) Conformational Landscape and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and interaction dynamics of pentalysine. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the peptide and its surrounding environment over time, revealing detailed information about its structural flexibility and binding mechanisms.

MD simulations have been employed to investigate the interaction of lysine-rich peptides with lipid bilayers, which serve as models for cell membranes. These simulations show that the initial interaction is dominated by strong electrostatic attraction between the positively charged lysine (B10760008) side chains and the negatively charged phosphate (B84403) groups of the lipid headgroups. researchgate.netmdpi.com Upon initial contact, the peptide typically lies parallel to the membrane surface. acs.org

The subsequent dynamics can vary. In some simulations of membrane-active peptides, the peptide remains at the interface, while in others, it may insert into the hydrophobic core of the membrane. acs.org For short oligolysines like pentalysine, which are highly charged and hydrophilic, stable insertion into the nonpolar membrane core is generally less favorable. Instead, they are more likely to remain at the membrane surface, potentially causing local disorder in the lipid packing. The binding process is often characterized by the formation of salt bridges and hydrogen bonds between the peptide's amine groups and the lipid headgroups. researchgate.net The flexibility of the pentalysine chain allows it to adopt various conformations on the membrane surface to maximize these electrostatic interactions.

Table 1: Representative Parameters for MD Simulations of Peptide-Membrane Systems

| Parameter | Typical Value/Description | Reference |

| Force Field | CHARMM, AMBER, GROMOS | nih.gov |

| Water Model | TIP3P, SPC/E | nih.gov |

| Membrane Model | POPC, POPE/POPG | mdpi.comwikipedia.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | mdpi.com |

| Temperature | 300-310 K | nih.gov |

| Pressure | 1 bar | nih.gov |

| Electrostatics | Particle Mesh Ewald (PME) | mdpi.com |

The interaction between the highly cationic pentalysine and the anionic backbone of nucleic acids like DNA is a classic model for understanding protein-nucleic acid binding. etsu.edu MD simulations reveal that this interaction is primarily driven by electrostatics, leading to the neutralization of the DNA phosphate charges by the lysine's ammonium (B1175870) groups. nih.govnih.gov

Simulations of oligolysines with DNA nanostructures have shown that these peptides can bind strongly, wrapping around the DNA helices. nih.govnih.gov This binding can alter the conformation of the DNA, sometimes leading to compaction or condensation of the nucleic acid. nih.govikifp.edu.pl Atomistic simulations have detailed how oligolysines can bridge adjacent DNA helices, a mechanism crucial for the stabilization of DNA origami structures. nih.gov The number of lysine residues plays a critical role; for instance, a study showed that while oligolysine with ten units could effectively span the gap between helices, shorter oligomers were less effective stabilizers. nih.gov Pentalysine (K5), being of intermediate length, is shown to enhance the formation of DNA condensates by reducing electrostatic repulsion between DNA molecules. nih.govnih.gov

Table 2: Summary of All-atom MD Simulation Systems for Oligolysine-DNA Interaction

| System Component | Description | Reference |

| Oligolysine | K5 (Pentalysine) | nih.gov |

| DNA Model | Y-shaped DNA nanostructure | nih.gov |

| Solvent | Explicit water with ions (e.g., 150 mM NaCl) | nih.gov |

| Key Observation | K5 binding induces conformational changes in the DNA nanostructure. | nih.gov |

Electrostatic Modeling and Continuum Theories (e.g., Poisson-Boltzmann) Applied to Pentalysine Systems

Continuum electrostatic models, particularly those based on the Poisson-Boltzmann (PB) equation, offer a computationally efficient alternative to explicit solvent MD simulations for calculating the electrostatic properties of biomolecules like pentalysine. nih.gov The PB equation describes the electrostatic potential around a molecule by treating the solvent as a continuous medium with a specific dielectric constant and the mobile ions as a continuous charge distribution. mdpi.com

For a highly charged molecule like pentalysine, the PB model can be used to calculate its electrostatic potential surface, solvation free energy, and the distribution of counterions around it. youtube.com The "oligolysine model," which is often interpreted within the framework of counterion condensation theory and analyzed using PB calculations, is used to understand the salt-dependent binding of cationic ligands to polyelectrolytes like DNA. researchgate.net These calculations confirm that when a cationic lysine residue binds to DNA, a counterion is released from the DNA's ion atmosphere into the bulk solution. researchgate.net However, the standard PB model has limitations, as it is a mean-field theory that does not account for ion-ion correlations or the discrete nature of water, which can be important at high charge densities.

Quantum Mechanical Studies on Pentalysine Electronic Structure and Interactions

Quantum mechanical (QM) methods provide the most accurate description of molecular systems by solving the Schrödinger equation. nih.gov These methods are essential for understanding the electronic structure, charge distribution, and reactivity of pentalysine at a fundamental level. Due to their high computational cost, QM calculations are typically performed on smaller fragments of a system.

Direct QM studies specifically on the electronic structure of pentalysine are not widely available in the literature. However, QM methods like Density Functional Theory (DFT) and ab initio calculations have been applied to amino acid side chains and dipeptides to derive accurate energetic parameters for molecular mechanics force fields. researchgate.net For instance, QM has been used to calculate the relative energies of different side-chain conformations (rotamers) of amino acids, including lysine. researchgate.net These calculations provide a more accurate representation of internal energies than classical force fields alone. researchgate.net Such studies could, in principle, be extended to pentalysine to investigate properties like the charge distribution along the peptide backbone and side chains, the nature of the peptide bonds, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its chemical reactivity and spectroscopic properties. mdpi.com

Multiscale Modeling Approaches for Complex Pentalysine Systems

Multiscale modeling combines different levels of theoretical description to study complex biological processes that span a wide range of length and time scales. For a system involving pentalysine, a multiscale approach might use QM to describe a specific chemical event (e.g., bond breaking/formation), all-atom MD to study local conformational changes and binding, and coarse-grained (CG) MD to simulate large-scale phenomena like membrane remodeling or the assembly of large peptide-DNA complexes.

Advanced Academic Applications of Pentalysine in Biomaterials and Biotechnology

Pentalysine (B1679285) in Bioinspired Mineralization and Biocatalysis

Bioinspired mineralization seeks to mimic natural processes to create highly structured and functional inorganic materials. Pentalysine, with its high density of positive charges, plays a crucial role in directing the formation of such materials.

Role of Pentalysine Clusters in Bioinspired Silica (B1680970) Formation (Silaffins)

In nature, diatoms, a type of algae, produce intricately patterned silica cell walls through a process of biomineralization. This process is mediated by a class of proteins called silaffins. A key feature of silaffins is the presence of lysine-rich regions, often containing pentalysine clusters. These clusters are crucial for the silica-targeting of silaffins.

Research has shown that these pentalysine motifs, characterized by five lysine (B10760008) residues within a short stretch of amino acids, act as address tags, directing the silaffin proteins to the silica deposition vesicle (SDV), the intracellular compartment where silica formation occurs. The high positive charge density of the pentalysine cluster is thought to interact favorably with the negatively charged silica precursors, facilitating their localization and subsequent polymerization into silica.

| Feature of Pentalysine Clusters in Silaffins | Significance in Bioinspired Silica Formation |

| High positive charge density | Facilitates interaction with negatively charged silica precursors. |

| Conserved motif in silaffins | Indicates a crucial and conserved role in silica targeting and formation. |

| Function as "address tags" | Directs silaffin proteins to the specific site of biomineralization. |

Pentalysine as a Catalyst for Biogenic Material Precipitation

The catalytic activity of pentalysine extends beyond its role in silica formation. The positively charged lysine residues can act as catalysts in the precipitation of various biogenic materials. For instance, in the context of bioinspired titania (TiO2) formation, lysine residues have been shown to electrostatically bind with titanium precursors, promoting their nucleation and growth into nanoparticles. This catalytic role is attributed to the ability of the amine groups in the lysine side chains to act as proton acceptors, facilitating the hydrolysis and condensation reactions required for mineralization.

While the direct catalytic activity of isolated pentalysine for a broad range of biogenic materials is an area of ongoing research, its fundamental role in creating a localized environment with a high concentration of positive charges is a key principle in bioinspired material synthesis. This principle is being explored for the controlled precipitation of other minerals, such as calcium carbonate and hydroxyapatite.

Pentalysine as a Functional Motif and Fusion Tag in Molecular Engineering

The unique properties of pentalysine have been harnessed in molecular engineering to create fusion proteins and functional coatings with specific and valuable functionalities.

Silaffin-3-Derived Pentalysine Cluster (Sil3k Tag) for Protein Purification and Immobilization

A pentalysine cluster derived from the diatom silaffin, Silaffin-3 (Sil3k), has been developed as a novel fusion tag for the one-step purification and immobilization of recombinant proteins. This 12-amino acid peptide tag exhibits a strong affinity for silica surfaces.

When genetically fused to a target protein, the Sil3k tag allows for the straightforward immobilization of the protein onto silica-based supports directly from crude cell lysates. This approach has been successfully demonstrated for enzymes like Bacillus subtilis catalase, where the immobilized enzyme exhibited improved stability and reusability. The binding is strong yet can be reversed under specific conditions, allowing for the elution and purification of the tagged protein. Research has shown that the lysine-based Sil3k tag is superior to an arginine-based equivalent for achieving high activity recovery upon immobilization.

| Parameter | CAT-Sil3K (Lysine-based tag) | CAT-Sil3R (Arginine-based tag) | Tag-less CAT |

| Catalytic Activity Increase (vs. Tag-less) | 8.4-fold | 1.5-fold | - |

| Recovery after Elution | ~85% | Not Reported | Not Applicable |

| Purity after Elution | ~91% | Not Reported | Not Applicable |

| Activity Retention after 5 Cycles | 72% | Not Reported | Not Applicable |

Oligolysine-PEG Coatings for DNA Nanoparticle Stabilization and Responsive Decomplexation

Oligolysine chains, including pentalysine, are utilized in the development of protective coatings for DNA nanoparticles, such as DNA origami structures. These nanoparticles have great potential in various biotechnological applications but are susceptible to degradation in biological environments.

By creating block copolymers of oligolysine and polyethylene glycol (PEG), a protective shell can be formed around the DNA nanoparticle. The positively charged oligolysine segment electrostatically interacts with the negatively charged DNA backbone, while the hydrophilic PEG layer provides steric stabilization and shields the DNA from nucleases.

Furthermore, these coatings can be engineered to be stimuli-responsive. By incorporating disulfide bonds within the oligolysine segment, the coating can be designed to disassemble in the reducing environment of the cell cytoplasm. This "decomplexation" allows for the controlled release of the DNA nanoparticle at its target location, enhancing its functional availability.

Pentalysine in Peptide Conjugates for Academic Probes and Systems

The ability of pentalysine to be readily conjugated to other molecules without significantly altering their function has made it a valuable component in the design of academic probes for various biological and chemical systems. The introduction of a pentalysine moiety can enhance solubility, facilitate cellular uptake, and provide a handle for immobilization.

Lysine-rich peptides are being incorporated into a variety of molecular probes. For instance, peptide nucleic acid (PNA) probes tagged with lysine residues have been developed for use in amperometric genosensors. The lysine tag improves the solubility of the PNA and provides amine groups for stable anchoring to gold surfaces.

Pentalysine-Conjugated Photosensitizers for Photodynamic Research

The conjugation of pentalysine to photosensitizing molecules represents a significant strategy in the development of targeted agents for photodynamic therapy (PDT) research. Pentalysine's cationic nature and water-solubility are leveraged to improve the delivery and efficacy of photosensitizers, which are often limited by poor water solubility and nonspecific targeting.

A notable example in this area is pentalysine β-carbonylphthalocyanine zinc (ZnPc-(Lys)5), a novel unsymmetrical zinc phthalocyanine conjugate. nih.govnih.gov This compound was specifically designed to enhance tumor-targeting and photodynamic effects. Research has shown that ZnPc-(Lys)5 is a water-soluble, cationic photosensitizer that can be produced in large quantities with high purity. nih.govnih.gov Critically, it maintains a high quantum yield of singlet oxygen generation, a key factor in its cytotoxic activity, which is comparable to that of unsubstituted zinc phthalocyanine (ZnPc). nih.gov

In vitro studies have demonstrated the superior performance of the pentalysine conjugate compared to its anionic counterparts. When tested against various cell lines, ZnPc-(Lys)5 exhibited significantly higher cellular uptake and phototoxicity. For instance, its phototoxicity toward tumor cells was found to be approximately 20-fold higher than that of anionic zinc phthalocyanines like zinc phthalocyanine tetrasulfonate (ZnPc-S4). nih.govnih.gov Furthermore, the conjugate showed a degree of selectivity, with about fivefold lower phototoxicity toward normal fibroblast cells compared to tumor cells. nih.gov

Pharmacokinetic studies in tumor-bearing mouse models have further substantiated the potential of this pentalysine-conjugated photosensitizer. The research indicated that ZnPc-(Lys)5 has a high retention rate in tumor tissue while showing rapid clearance from plasma and low retention in skin and muscle. nih.gov This preferential accumulation in the tumor is crucial for maximizing therapeutic impact while minimizing damage to surrounding healthy tissues. nih.gov The success of this molecular framework suggests that modifying the number of lysine residues could be a viable strategy for future quantitative structure-activity relationship (QSAR) studies. nih.gov

| Compound | Charge | Cellular Uptake | Phototoxicity Toward Tumor Cells | Tumor Tissue Retention |

|---|---|---|---|---|

| ZnPc-(Lys)5 | Cationic | High | ~20-fold higher than anionic counterparts | High |

| ZnPc-S4 | Anionic | Low | Low | Not specified |

| ZnPc-S2P2 | Anionic | Low | Low | Not specified |

Fluorescent Pentalysine Peptides as Research Tools

Fluorescently labeled peptides have become indispensable tools in biomedical research, enabling the visualization and tracking of molecular interactions and cellular processes. nih.gov Pentalysine, with its defined structure and strong cationic charge from its five lysine residues, serves as a valuable scaffold for the design of specialized fluorescent probes. nih.govresearchgate.net The general approach involves conjugating a fluorophore, or reporter molecule, to the peptide sequence. nih.gov The resulting probe's fluorescence characteristics—such as intensity or emission wavelength—can change upon interaction with a specific biological target, providing a detectable signal. researchgate.net

A specific application of this concept is the development of a pentalysine-based fluorescent probe for the detection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. In one study, researchers designed a lipid molecule by attaching 10,12-tricosadiyonic acid to a pentalysine oligopeptide. nih.gov One of the lysine residues in the pentalysine backbone was labeled with an aminonaphthalimide fluorophore. The four remaining cationic lysine residues were intended to mimic the structure of polymyxin B, an antibiotic that binds to LPS. This design resulted in a "turn-on" fluorescent sensor for LPS. nih.gov

The utility of pentalysine in such probes stems from several key attributes. Peptides are synthetically accessible and can be readily modified in a site-specific manner. researchgate.net The pentalysine backbone provides a consistent structure with multiple primary amine groups that are available for conjugation with various fluorescent dyes, such as carboxyfluorescein (FAM) or tetramethylrhodamine (TAMRA). nih.govnih.gov The inherent cationic nature of pentalysine can also facilitate interactions with negatively charged biological structures, such as cell membranes or nucleic acids, making it a useful component for probes designed to target these entities. mdpi.com These fluorescent pentalysine tools are employed in a variety of research techniques, including fluorescence microscopy and flow cytometry, to investigate cellular uptake, probe molecular interactions, and quantify biological responses with high sensitivity. nih.gov

| Component | Function in the Research Tool | Example |

|---|---|---|

| Pentalysine | Cationic scaffold; mimics binding domains | Backbone for LPS sensor |

| Fluorophore | Reporter molecule; provides fluorescent signal | Aminonaphthalimide |

| Targeting Moiety | Binds to the biological target | Cationic lysine residues mimicking Polymyxin B |

| Target Analyte | Molecule to be detected | Lipopolysaccharide (LPS) |

Conclusion and Future Research Directions for Pentalysine

Current Challenges and Knowledge Gaps in Pentalysine (B1679285) Research

Despite the growing interest in pentalysine and its potential applications, several challenges and knowledge gaps persist. A primary challenge lies in the synthesis and characterization of pentalysine. While enzymatic synthesis methods, such as papain-catalyzed production in low-water organic media, can achieve high yields (~92%), controlling the dispersity to isolate specific oligolysine lengths like the pentamer remains an area for optimization mst.edu. Furthermore, commercial preparations of pentalysine may have a peptide content around 60% sigmaaldrich.com, indicating that achieving high purity consistently can be a hurdle for precise experimental work and potential therapeutic development.

Understanding the structure-activity relationships (SAR) of pentalysine is another critical area. While the importance of lysine-lysine motifs in other bioactive peptides for their function is recognized lsuhsc.edu, the specific contribution of each of the five lysine (B10760008) residues in pentalysine to its distinct interactions—such as binding to DNA nanostructures acs.orgnih.gov or proteins nih.gov—requires more detailed elucidation. The precise spatial arrangement and charge distribution of these lysine residues dictate their functional roles, and subtle variations in sequence or length could significantly alter these properties.

The mechanistic understanding of pentalysine's actions, particularly in complex biological systems, also presents a knowledge gap. For instance, the exact molecular mechanisms by which pentalysine influences DNA condensate formation acs.org or participates in protein binding nih.gov are not fully elucidated. Further research is needed to detail binding kinetics, conformational changes induced in interacting biomolecules, and the specific electrostatic and hydrogen-bonding interactions involved. Finally, the inherent stability of pentalysine under various physiological conditions, such as enzymatic degradation or fluctuating pH and salt concentrations, needs comprehensive characterization, especially if it is to be considered for therapeutic applications. While peptide stapling can enhance stability rsc.org, understanding the intrinsic stability of the linear pentalysine sequence is crucial.

Emerging Methodologies and Interdisciplinary Integration in Pentalysine Studies

Advancements in chemical synthesis and analytical techniques are continuously expanding the possibilities for studying pentalysine. Advanced synthesis and modification methods, such as peptide stapling using fluorinated reagents, offer precise control over peptide structure and stability, with Lys-Lys stapling being a demonstrated technique rsc.org. Enzymatic synthesis in non-aqueous media also provides a pathway for controlled oligolysine production mst.edu.